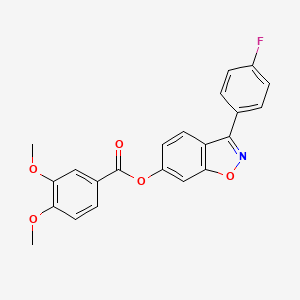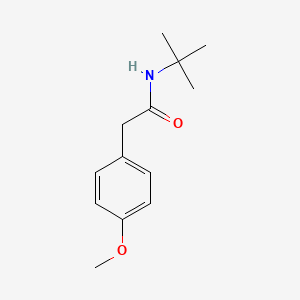
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a fluorophenyl group, a benzoxazole ring, and a dimethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Esterification: The final step involves the esterification of the benzoxazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the benzoxazole ring can participate in hydrogen bonding or π-π stacking interactions. The dimethoxybenzoate moiety may contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
- 3-(4-Bromophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
- 3-(4-Methylphenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate
Uniqueness
3-(4-Fluorophenyl)-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability of compounds and improve their binding affinity to biological targets.
Properties
Molecular Formula |
C22H16FNO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
[3-(4-fluorophenyl)-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H16FNO5/c1-26-18-10-5-14(11-20(18)27-2)22(25)28-16-8-9-17-19(12-16)29-24-21(17)13-3-6-15(23)7-4-13/h3-12H,1-2H3 |
InChI Key |
QRHVPVBFEDHULM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=NO3)C4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(diethylsulfamoyl)phenyl]-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021233.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11021241.png)
![2-(2-methylpropyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021248.png)
![4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butan-1-one](/img/structure/B11021250.png)

![4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11021276.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021277.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11021285.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B11021305.png)
![ethyl 4-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B11021311.png)
